Cas no 1223967-07-4 (3-(4-Ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide)

3-(4-Ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide is a specialized heterocyclic compound featuring a thienoquinoline core with an ethylphenyl substituent at the 3-position and a fluoro group at the 8-position. The carboxamide linkage to a phenylethyl side chain enhances its structural diversity and potential binding affinity. This compound is of interest in medicinal chemistry due to its fused ring system, which may confer stability and selectivity in biological interactions. The fluorine substitution can improve metabolic resistance and bioavailability. Its well-defined structure makes it a valuable intermediate for pharmaceutical research, particularly in the development of targeted therapies. Suitable for controlled synthesis and structure-activity relationship studies.
3-(4-Ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide structure
1223967-07-4 structure
Product name:3-(4-Ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide
CAS No:1223967-07-4
MF:C28H23FN2OS
MW:454.558429002762
CID:5393466

3-(4-Ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide
    • Inchi: 1S/C28H23FN2OS/c1-2-18-8-10-20(11-9-18)25-23-17-31-24-13-12-21(29)16-22(24)26(23)33-27(25)28(32)30-15-14-19-6-4-3-5-7-19/h3-13,16-17H,2,14-15H2,1H3,(H,30,32)
    • InChI Key: NRJILMJBHWALQF-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(F)=CC=2)C2SC(C(NCCC3=CC=CC=C3)=O)=C(C3=CC=C(CC)C=C3)C=2C=1

Experimental Properties

  • Density: 1.261±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 687.2±55.0 °C(Predicted)
  • pka: 13.14±0.46(Predicted)

3-(4-Ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3382-5989-20μmol
3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide
1223967-07-4 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3382-5989-15mg
3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide
1223967-07-4 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3382-5989-2mg
3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide
1223967-07-4 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-5989-5mg
3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide
1223967-07-4 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-5989-40mg
3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide
1223967-07-4 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3382-5989-10mg
3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide
1223967-07-4 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3382-5989-4mg
3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide
1223967-07-4 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-5989-20mg
3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide
1223967-07-4 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3382-5989-25mg
3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide
1223967-07-4 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3382-5989-10μmol
3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide
1223967-07-4 90%+
10μl
$69.0 2023-04-26

Additional information on 3-(4-Ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide

Comprehensive Overview of 3-(4-Ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide (CAS No. 1223967-07-4)

The compound 3-(4-Ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide (CAS No. 1223967-07-4) is a specialized organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structure, combining a thienoquinoline core with an ethylphenyl and phenylethyl substituent, makes it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, which could lead to breakthroughs in treating chronic diseases.

One of the most frequently searched questions about this compound is: "What is the role of 3-(4-Ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide in drug development?" The answer lies in its structural complexity and functional versatility. The thieno[3,2-c]quinoline scaffold is known for its ability to interact with various enzyme systems, particularly those involved in inflammation and cellular proliferation. This has led to speculation about its potential use in oncology and autoimmune disorders, though further research is needed to confirm these applications.

In recent years, the scientific community has shown growing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability. The presence of a fluoro group at the 8-position of the thienoquinoline ring in this molecule aligns with this trend, making it a subject of intense study. Additionally, the carboxamide functionality introduces hydrogen-bonding capabilities, which are crucial for target specificity in drug-receptor interactions.

Another hot topic related to this compound is its synthetic accessibility. Researchers often search for "efficient synthesis routes for 3-(4-Ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide", as its complex structure presents challenges in large-scale production. Current methodologies often involve multi-step reactions, including palladium-catalyzed cross-coupling and cyclization techniques. Optimizing these processes is critical for making this compound more accessible for preclinical studies.

The pharmacokinetic properties of this molecule are also a key area of investigation. Its lipophilic nature, conferred by the ethylphenyl and phenylethyl groups, suggests good membrane permeability, but may also pose challenges in terms of solubility. This dichotomy has led to innovative formulation strategies, such as nanoparticle encapsulation, to enhance its therapeutic potential.

From a commercial perspective, 1223967-07-4 represents an important building block in the pharmaceutical industry. Its patent status and regulatory pathway are frequently queried by stakeholders looking to develop derivative compounds. While not yet approved for clinical use, its structural features make it a valuable tool for understanding structure-activity relationships in medicinal chemistry.

Environmental and safety considerations are increasingly important in compound development. Fortunately, preliminary studies suggest that 3-(4-Ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide shows favorable environmental profiles compared to some traditional pharmaceutical intermediates, though comprehensive toxicological assessments are still ongoing.

The future research directions for this compound are likely to focus on structure optimization and target identification. With advances in computational chemistry and high-throughput screening, scientists are better equipped than ever to explore the full potential of this intriguing molecule. Its combination of a fluorinated heterocycle with aromatic substituents creates numerous possibilities for creating novel therapeutic agents with improved efficacy and safety profiles.

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